An In-depth Technical Guide to the Chemical Properties of Triethoxy(2,4,4-trimethylpentyl)silane
An In-depth Technical Guide to the Chemical Properties of Triethoxy(2,4,4-trimethylpentyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxy(2,4,4-trimethylpentyl)silane, also known as isooctyltriethoxysilane, is an organosilane that is gaining significant interest in material science and surface chemistry. Its unique molecular structure, featuring a hydrolyzable triethoxysilyl head and a bulky, hydrophobic 2,4,4-trimethylpentyl tail, imparts valuable properties, particularly for the creation of water-repellent surfaces. This technical guide provides a comprehensive overview of the chemical properties of Triethoxy(2,4,4-trimethylpentyl)silane, including its physical characteristics, chemical reactivity, and the experimental methodologies used for their determination.
Molecular Structure and Identification
The foundational aspect of understanding the chemical behavior of Triethoxy(2,4,4-trimethylpentyl)silane lies in its molecular structure. It consists of a central silicon atom bonded to three ethoxy groups and one 2,4,4-trimethylpentyl group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | triethoxy(2,4,4-trimethylpentyl)silane[1] |
| Synonyms | Isooctyltriethoxysilane, Triethoxysilyl-2,4,4-trimethypentane[1] |
| CAS Number | 35435-21-3[1] |
| Molecular Formula | C14H32O3Si[2] |
| Molecular Weight | 276.49 g/mol [1] |
| InChI | InChI=1S/C14H32O3Si/c1-8-15-18(16-9-2,17-10-3)12-13(4)11-14(5,6)7/h13H,8-12H2,1-7H3[2] |
| SMILES | CCO--INVALID-LINK--(OCC)OCC[2] |
Physicochemical Properties
The physical properties of Triethoxy(2,4,4-trimethylpentyl)silane are crucial for its handling, application, and performance. It is a colorless liquid with a characteristic odor.
Table 2: Physical Properties of Triethoxy(2,4,4-trimethylpentyl)silane
| Property | Value |
| Appearance | Colorless transparent liquid |
| Density | 0.879 g/cm³ at 25°C |
| Boiling Point | 236°C at 760 mmHg |
| Flash Point | >40°C |
| Refractive Index | 1.4160 at 20°C |
| Purity | Min. 97.0% (by GC) |
Chemical Reactivity and Properties
The key chemical characteristic of Triethoxy(2,4,4-trimethylpentyl)silane is its susceptibility to hydrolysis. The ethoxy groups attached to the silicon atom are hydrolyzable in the presence of moisture. This reaction leads to the formation of highly reactive silanol (B1196071) groups (-Si-OH) and the release of ethanol.
These silanol groups can then undergo condensation reactions with each other to form a stable, cross-linked siloxane network (-Si-O-Si-). More importantly, they can react with hydroxyl groups present on the surface of various substrates, leading to the formation of a covalent bond and a durable, hydrophobic surface modification. The long, branched 2,4,4-trimethylpentyl group acts as a hydrophobic tail that repels water.
This compound is practically insoluble in water but can be diluted with various organic solvents such as alcohols, chlorinated solvents, and aliphatic solvents for application.
The hydrolysis and condensation of Triethoxy(2,4,4-trimethylpentyl)silane is a multi-step process that is fundamental to its function as a surface modifying agent.
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization and application of Triethoxy(2,4,4-trimethylpentyl)silane.
General Workflow for Property Determination
The characterization of a chemical compound like Triethoxy(2,4,4-trimethylpentyl)silane follows a logical workflow from synthesis and purification to detailed analysis of its properties.
Synthesis of Triethoxy(2,4,4-trimethylpentyl)silane
Principle: The hydrosilylation reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. This reaction is typically catalyzed by a platinum complex, such as chloroplatinic acid.
General Procedure:
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Reactants: 2,4,4-trimethyl-1-pentene (B89804) and triethoxysilane (B36694) would be the primary reactants.
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Catalyst: A platinum catalyst, such as Karstedt's catalyst or Speier's catalyst (a solution of chloroplatinic acid in isopropanol), is used in catalytic amounts.
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Reaction Conditions: The reaction is typically carried out in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent premature hydrolysis of the triethoxysilane. The reactants and catalyst are mixed in a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer. The reaction mixture is then heated to a temperature typically ranging from 50 to 100°C.
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Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the reactants and the formation of the product, or by Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the Si-H bond.
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Work-up and Purification: Once the reaction is complete, the catalyst may be removed by filtration through a short plug of silica (B1680970) gel or activated carbon. The crude product is then purified by fractional distillation under reduced pressure to obtain the pure Triethoxy(2,4,4-trimethylpentyl)silane.
Determination of Purity by Gas Chromatography (GC)
Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.
General Procedure:
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Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID).
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Column: A non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., HP-5 or equivalent), is suitable for separating non-polar to moderately polar compounds.
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Sample Preparation: A dilute solution of Triethoxy(2,4,4-trimethylpentyl)silane is prepared in a volatile organic solvent like heptane (B126788) or ethanol.
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GC Conditions:
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Injector Temperature: 250-280°C.
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Detector Temperature: 280-300°C.
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Carrier Gas: Helium or Nitrogen at a constant flow rate.
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Oven Temperature Program: An initial temperature of around 80-100°C, held for a few minutes, followed by a temperature ramp of 10-20°C per minute to a final temperature of 250-280°C.
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Injection Volume: 1 µL.
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Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to Triethoxy(2,4,4-trimethylpentyl)silane relative to the total area of all peaks in the chromatogram.
Analysis of Hydrolysis Rate
Principle: The rate of hydrolysis can be monitored by tracking the disappearance of the starting material (the triethoxysilane) or the appearance of a product (ethanol) over time. This can be achieved using techniques like GC or spectroscopic methods such as FTIR or Nuclear Magnetic Resonance (NMR).
General Procedure using GC:
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Reaction Setup: Prepare a solution of Triethoxy(2,4,4-trimethylpentyl)silane in a suitable solvent system (e.g., an alcohol/water mixture) with a known concentration of water and, if desired, a catalyst (acid or base). The reaction is maintained at a constant temperature.
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Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.
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Quenching: The reaction in the aliquot can be quenched by adding a large excess of a dry solvent to dilute the reactants and stop further hydrolysis.
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GC Analysis: Each aliquot is analyzed by GC, as described in the purity determination protocol, to quantify the concentration of the remaining Triethoxy(2,4,4-trimethylpentyl)silane.
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Data Analysis: The concentration of the silane is plotted against time. The rate constant for the hydrolysis can be determined from the slope of this plot, assuming pseudo-first-order kinetics with respect to the silane if water is in large excess.[4]
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides information about the functional groups present in the molecule.
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Expected Characteristic Peaks:
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Si-O-C stretching: Strong, broad bands in the region of 1100-1000 cm⁻¹.
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C-H stretching (alkyl): Sharp peaks in the 2960-2850 cm⁻¹ region.
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CH₂ and CH₃ bending: Bands in the 1470-1365 cm⁻¹ region.
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Si-C bond vibrations: May appear in the fingerprint region.
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During hydrolysis, the disappearance of the Si-O-C bands and the appearance of a broad O-H stretching band (from silanol groups) around 3200-3600 cm⁻¹ and Si-O-Si bands around 1000-1100 cm⁻¹ can be observed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
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¹H NMR Spectroscopy (Expected Signals):
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-O-CH₂-CH₃ (ethoxy): A quartet around 3.8 ppm (for the -OCH₂-) and a triplet around 1.2 ppm (for the -CH₃).
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-Si-CH₂- (trimethylpentyl): Signals in the 0.5-1.0 ppm region.
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Other alkyl protons (trimethylpentyl): A complex pattern of signals in the 0.8-1.8 ppm range, corresponding to the various methyl, methylene, and methine protons of the 2,4,4-trimethylpentyl group.
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¹³C NMR Spectroscopy (Expected Signals):
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-O-CH₂-CH₃ (ethoxy): A signal for the -OCH₂- carbon around 58 ppm and a signal for the -CH₃ carbon around 18 ppm.
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Alkyl carbons (trimethylpentyl): A series of signals in the upfield region corresponding to the different carbon atoms of the trimethylpentyl group.
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²⁹Si NMR Spectroscopy:
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A single resonance is expected for the silicon atom in the triethoxy(organo)silane environment. The chemical shift would provide information about the electronic environment of the silicon atom. Upon hydrolysis and condensation, new signals corresponding to silanols and various siloxane species would appear.
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Triethoxy(2,4,4-trimethylpentyl)silane is a versatile organosilane with significant potential in surface modification applications. Its chemical properties, dominated by the hydrolysis of its ethoxy groups and the hydrophobic nature of its alkyl chain, make it an effective water-repellent agent. A thorough understanding of its physicochemical properties and the experimental methods for their characterization, as outlined in this guide, is crucial for its effective utilization in research and development. The provided protocols offer a foundational framework for the synthesis, purification, and detailed analysis of this compound, enabling researchers and scientists to explore its full potential in various applications.
